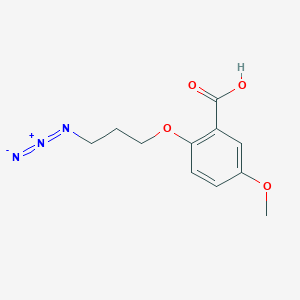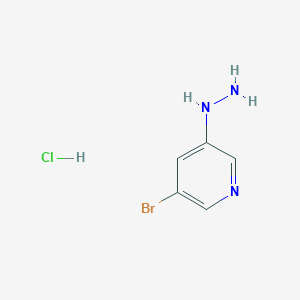
3-Methyl-2-(oxetan-3-yloxy)benzonitrile
Overview
Description
“3-Methyl-2-(oxetan-3-yloxy)benzonitrile” is a chemical compound . It is also known as "Benzonitrile, 3-methyl-2-(3-oxetanyloxy)-" . The molecular formula of this compound is C10H13NO2 .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “this compound”, often involves the opening of an epoxide ring . A method has been reported that uses the sodium anion of an NTs-sulfoximine . The synthesis process typically requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C10H13NO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Bioisosteres and Molecular Design
3-Methyl-2-(oxetan-3-yloxy)benzonitrile, as part of the broader family of oxetane compounds, has been investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds or functional groups with similar physical or chemical properties that can be used interchangeably to modulate the biological activity of a molecule. 3,3-Diaryloxetanes, a group to which this compound is related, have been explored as benzophenone replacements and for their effects on the physicochemical properties of drug-like molecules. The oxetane motif, often used as a replacement for methylene, methyl, gem-dimethyl, and carbonyl groups, has been shown to enhance the chemical properties of molecules for drug discovery purposes. These findings suggest that diaryloxetanes and related compounds, like this compound, offer new avenues for molecular design in drug discovery, providing potentially beneficial physicochemical properties (Dubois et al., 2021).
Radiopharmaceutical Applications
The compound has shown promise in the field of radiopharmaceuticals, particularly in the development of novel radioligands for positron emission tomography (PET) imaging. Analogs of this compound have been identified as potential PET imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5). One such compound exhibited high binding affinity and moderate lipophilicity, making it a candidate for further development as a PET ligand. This suggests a potential role for this compound derivatives in neuroimaging and the quantitative analysis of mGluR5 in the brain (Shimoda et al., 2016).
properties
IUPAC Name |
3-methyl-2-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-12)11(8)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNHRCNYOMFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)




![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)



